
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Fluoro-2-(methoxymethoxy)-3-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and fluorinating agents.
Methoxymethoxylation: The hydroxyl group of 3-methylphenol is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Fluorination: The protected intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, where the methoxymethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-Fluoro-2-(methoxymethoxy)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methoxymethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene can be compared with similar compounds such as:
1-Fluoro-2-(methoxymethoxy)-4-methylbenzene: This compound has a similar structure but with the methyl group at a different position, leading to different chemical properties and reactivity.
1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C9H11FO2 |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
1-fluoro-2-(methoxymethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H11FO2/c1-7-4-3-5-8(10)9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
Clave InChI |
NOHNWRRYONOODB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)F)OCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)
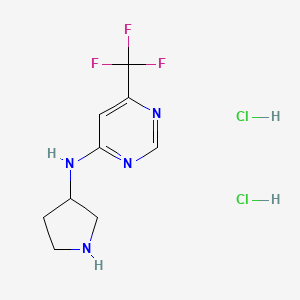
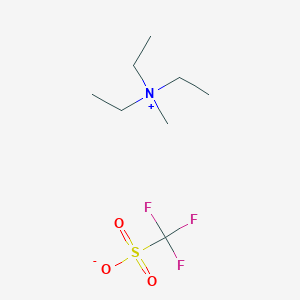
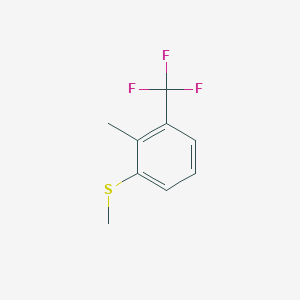
![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
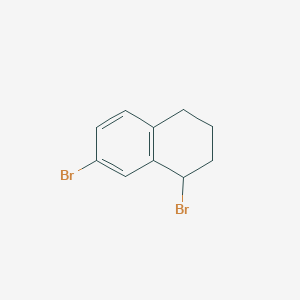
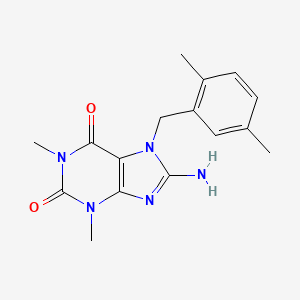
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
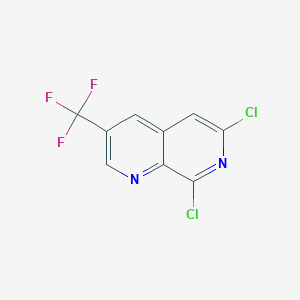
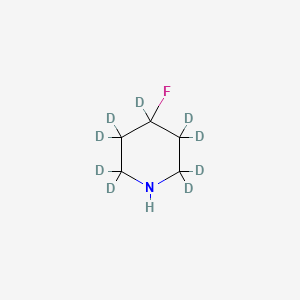
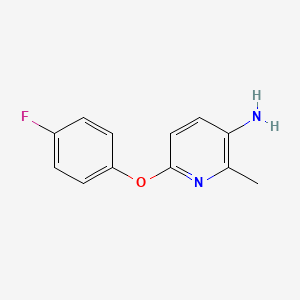
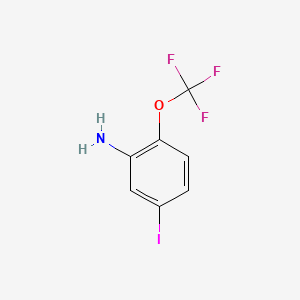
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)
![Dimethyl[4-(piperidin-4-yloxy)but-2-yn-1-yl]amine](/img/structure/B14777617.png)
